Bromoacetylsulfanilic acid

Description

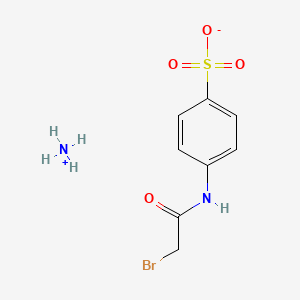

Bromoacetylsulfanilic acid (theoretical structure: C₈H₆BrNO₄S) is a sulfonated aromatic compound featuring a bromoacetyl (-COCH₂Br) group attached to a sulfanilic acid (4-aminobenzenesulfonic acid) backbone. These compounds share sulfur-containing functional groups (sulfonic acid, sulfanyl) and bromine substituents, which influence reactivity, solubility, and applications in pharmaceuticals or chemical synthesis .

Properties

CAS No. |

61389-09-1 |

|---|---|

Molecular Formula |

C8H11BrN2O4S |

Molecular Weight |

311.16 g/mol |

IUPAC Name |

azanium;4-[(2-bromoacetyl)amino]benzenesulfonate |

InChI |

InChI=1S/C8H8BrNO4S.H3N/c9-5-8(11)10-6-1-3-7(4-2-6)15(12,13)14;/h1-4H,5H2,(H,10,11)(H,12,13,14);1H3 |

InChI Key |

MAPKPCWBYRIZKV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)[O-].[NH4+] |

Other CAS No. |

61389-09-1 |

Synonyms |

bromoacetylsulfanilic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in molecular structure, substituents, and functional groups among bromoacetylsulfanilic acid and related compounds:

Key Observations :

- This compound differs from phenylsulfanyl analogs by replacing the sulfanyl (-S-) group with a sulfonic acid (-SO₃H) and introducing an acetyl-bromine moiety.

- Thiazole-containing derivatives (e.g., CAS 1221726-20-0) exhibit heterocyclic aromaticity, which may improve binding affinity in pharmaceutical applications compared to purely benzenoid systems .

- Brominated naphthol sulfonates (e.g., from ) demonstrate complex substitution patterns, leading to challenges in chromatographic separation and characterization .

Physicochemical Properties and Reactivity

- Solubility : Sulfonic acid groups (e.g., in this compound and naphthol sulfonates) enhance water solubility, whereas phenylsulfanyl analogs (e.g., CAS 3996-39-2) are less polar and more lipid-soluble .

- Stability : Bromoacetyl groups are prone to hydrolysis under alkaline conditions, while sulfonated naphthols () are stable in acidic media but degrade in oxidizing environments .

- Reactivity : The bromine atom in all compounds facilitates nucleophilic substitution reactions. Thiazole derivatives (CAS 1221726-20-0) may exhibit unique reactivity due to the electron-deficient thiazole ring .

Q & A

Q. What analytical techniques are recommended for characterizing Bromoacetylsulfanilic acid’s purity and structural integrity?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, ensuring baseline separation of peaks to confirm absence of impurities .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural verification; compare observed chemical shifts with literature values for sulfonamide and acetyl functional groups .

- Mass spectrometry (MS) (e.g., ESI-MS) provides molecular weight confirmation and detects isotopic patterns consistent with bromine presence .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Always use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .

- Work in a well-ventilated fume hood to minimize inhalation risks, as brominated compounds may release toxic gases under decomposition .

- Store in a tightly sealed, labeled container away from moisture and incompatible reagents (e.g., strong oxidizers) .

Q. How can researchers validate the reproducibility of this compound synthesis protocols?

Methodological Answer:

- Document reaction conditions (temperature, solvent ratios, catalyst loading) in detail, adhering to guidelines for experimental reproducibility .

- Compare yields and spectral data (e.g., IR, NMR) across multiple trials to identify variability sources. Cross-validate with independent synthesis by a second researcher .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when using this compound as an intermediate in multi-step syntheses?

Methodological Answer:

- Conduct controlled experiments to isolate variables (e.g., solvent polarity, temperature gradients) affecting yield. Use statistical tools like ANOVA to identify significant factors .

- Analyze byproducts via LC-MS to detect side reactions (e.g., hydrolysis of the acetyl group) that may compete with the desired pathway .

- Reference kinetic studies of analogous sulfonamide derivatives to model reaction pathways and optimize conditions .

Q. What strategies are effective for interpreting conflicting spectroscopic data in this compound derivatives?

Methodological Answer:

- Combine multi-nuclear NMR (e.g., ¹⁹F or ²H if applicable) with X-ray crystallography to resolve ambiguities in stereochemistry or substituent positioning .

- Use computational chemistry tools (e.g., DFT calculations) to predict spectral profiles and compare with experimental data .

- Consult peer-reviewed spectral databases (e.g., NIST Chemistry WebBook) to cross-reference observed peaks .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?

Methodological Answer:

- Perform accelerated stability testing by exposing the compound to buffered solutions (pH 2–12) at elevated temperatures (40–60°C). Monitor degradation via HPLC and track bromine release via ion chromatography .

- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

- Include control samples with inert atmospheres (N₂) to differentiate oxidative vs. hydrolytic degradation pathways .

Data Analysis and Contradiction Management

Q. How can researchers address inconsistencies between theoretical and experimental pKa values for this compound?

Methodological Answer:

- Re-evaluate solvent effects and ionic strength in experimental setups, as these can shift observed pKa values. Use potentiometric titrations with ionic strength adjusters (e.g., KCl) for accuracy .

- Compare computational pKa predictions (e.g., using COSMO-RS models) with experimental data to identify systematic errors in theoretical assumptions .

Q. What methodologies are recommended for quantifying trace impurities in this compound batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.